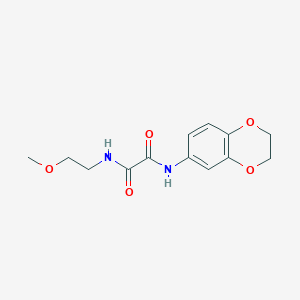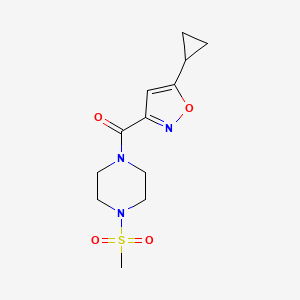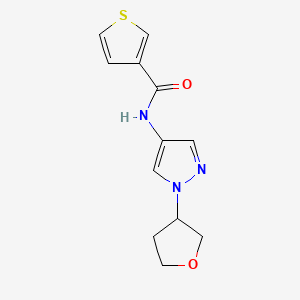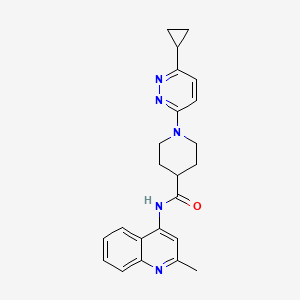
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to target a specific protein in the body, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea works by targeting a specific protein in the body known as tyrosine kinase. This protein plays a crucial role in the growth and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting the activity of this protein, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a significant impact on cell growth and proliferation, as well as on the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is its specificity. This compound targets a specific protein in the body, making it a promising candidate for targeted therapies. Additionally, this compound has been shown to have a low toxicity profile, suggesting that it may be well-tolerated in patients. However, one of the main limitations of this compound is its challenging synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, researchers are exploring the potential of this compound for the treatment of various types of cancer and inflammatory diseases. Finally, there is a growing interest in combining this compound with other therapies to improve its efficacy and reduce the risk of resistance.
Méthodes De Synthèse
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea involves a series of chemical reactions. The starting materials for the synthesis include 3-Fluoro-4-methylphenylamine, 2-Amino-4-methylpyrimidine-5-carboxamide, and 4-Methylpiperazine. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-12-3-4-13(9-15(12)18)21-17(25)22-14-10-19-16(20-11-14)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIIKAAWFELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2624979.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2624983.png)


![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)


![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)

![N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide](/img/structure/B2624996.png)